Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate
Overview
Description
Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate is a fluorinated organic compound with the molecular formula C6H5F7O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various industrial and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form different fluorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the ester to an alcohol.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Hydrolysis: Production of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid and ethanol.
Reduction: Formation of fluorinated alcohols.
Scientific Research Applications
Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, including enzyme activity and protein binding. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, contributing to its unique reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propionate: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-propanoate: Another fluorinated ester with different substituents.
Uniqueness
Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate is unique due to its specific arrangement of fluorine atoms and the presence of both trifluoromethyl and ester groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O2/c1-2-15-3(14)4(7,5(8,9)10)6(11,12)13/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPOTXZXGAMKLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508547 | |
Record name | Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1526-49-4 | |
Record name | Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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